molecular formula C20H33N7O3S B14448237 L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide CAS No. 74012-10-5

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide

Cat. No.: B14448237
CAS No.: 74012-10-5
M. Wt: 451.6 g/mol
InChI Key: LIUCVVWBDOOJMW-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide is a complex organic compound with a unique structure that includes methionine, ornithine, and phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines automate the repetitive steps of deprotection, activation, and coupling, ensuring high yields and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The diaminomethylidene group can be reduced to a diamine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Diamine derivatives.

    Substitution: Various substituted amides or thiol derivatives.

Scientific Research Applications

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide can be compared with other similar compounds, such as:

  • L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine
  • L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucine
  • L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-seryl-L-isoleucyl-L-glutamine

These compounds share similar structural features but differ in their amino acid composition, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of amino acids, which may confer distinct functional attributes.

Properties

CAS No.

74012-10-5

Molecular Formula

C20H33N7O3S

Molecular Weight

451.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C20H33N7O3S/c1-31-11-9-14(21)18(29)26-15(8-5-10-25-20(23)24)19(30)27-16(17(22)28)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H2,22,28)(H,26,29)(H,27,30)(H4,23,24,25)/t14-,15-,16-/m0/s1

InChI Key

LIUCVVWBDOOJMW-JYJNAYRXSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.